molecular formula C9H13N3O B12804309 N'-Propylisonicotinohydrazide CAS No. 2365-21-1

N'-Propylisonicotinohydrazide

Cat. No.: B12804309
CAS No.: 2365-21-1
M. Wt: 179.22 g/mol
InChI Key: ZPIVHDFYZIPTDI-UHFFFAOYSA-N
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Description

N'-Propylisonicotinohydrazide is a chemical compound offered exclusively for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. This hydrazide derivative is structurally related to the foundational antitubercular drug Isoniazid (INH), which is a prodrug requiring activation by the bacterial catalase-peroxidase enzyme (KatG) . Upon activation, such compounds generate reactive radical species that can form adducts with bacterial co-factors like NAD+, ultimately inhibiting the synthesis of mycolic acids—a critical component of the mycobacterial cell wall . Researchers investigating novel anti-tubercular agents may find value in this propyl derivative for structure-activity relationship (SAR) studies. Modifications to the hydrazide moiety, as seen in this compound, are a common strategy in medicinal chemistry to explore new chemical space, potentially overcome drug resistance mechanisms associated with KatG mutations in Mycobacterium tuberculosis , and modulate the compound's metabolic profile . Its applications extend to serving as a key synthetic intermediate or building block in organic chemistry and pharmaceutical research for constructing more complex molecules. Researchers are advised to consult relevant safety data sheets and handle this product in accordance with their institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2365-21-1

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N'-propylpyridine-4-carbohydrazide

InChI

InChI=1S/C9H13N3O/c1-2-5-11-12-9(13)8-3-6-10-7-4-8/h3-4,6-7,11H,2,5H2,1H3,(H,12,13)

InChI Key

ZPIVHDFYZIPTDI-UHFFFAOYSA-N

Canonical SMILES

CCCNNC(=O)C1=CC=NC=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N'-Propylisonicotinohydrazide

The synthesis of this compound typically proceeds through the condensation of isonicotinic acid hydrazide (isoniazid) with a suitable propyl-containing carbonyl compound, followed by reduction, or by direct alkylation.

Precursor Selection and Stoichiometric Considerations

A common and direct synthetic route involves the reaction of isonicotinic acid hydrazide with propionaldehyde. In this pathway, isonicotinic acid hydrazide serves as the nucleophile, attacking the electrophilic carbonyl carbon of propionaldehyde. The selection of these precursors is based on their commercial availability and reactivity.

Alternatively, a two-step approach can be employed starting with the condensation of isonicotinic acid hydrazide and acetone (B3395972). This reaction typically uses a slight excess of acetone to drive the reaction towards the formation of the hydrazone intermediate. For instance, a molar ratio of 25 mmol of acetone to 22 mmol of isonicotinyl hydrazine (B178648) has been documented. iucr.org The resulting N'-(propan-2-ylidene)isonicotinohydrazide is then subjected to a reduction step to yield this compound.

Another synthetic strategy is the direct alkylation of isonicotinic acid hydrazide with a propyl halide, such as propyl bromide. fishersci.co.uk This nucleophilic substitution reaction requires careful control of reaction conditions to favor mono-alkylation and minimize the formation of di- and tri-substituted products. fishersci.co.ukmasterorganicchemistry.com The reactivity of the halide follows the order of I > Br > Cl. fishersci.co.uk

Reaction Conditions Optimization (Temperature, Solvent Systems, Duration)

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound.

In the condensation reaction between isonicotinic acid hydrazide and acetone, the reactants are typically refluxed in anhydrous ethanol (B145695) for several hours (e.g., 5 hours) to facilitate the formation of the hydrazone precipitate. iucr.org For direct alkylation reactions, the temperature can range from room temperature to reflux conditions, depending on the reactivity of the specific alkyl halide and amine. fishersci.co.uk For less reactive starting materials, elevated temperatures are often necessary. fishersci.co.uk The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) being commonly used for alkylation reactions. fishersci.co.ukresearchgate.net

Reductive amination, which involves the formation of an imine followed by its reduction, offers a controlled method for synthesis. masterorganicchemistry.com The reduction of the intermediate imine can be achieved using various reducing agents, with sodium cyanoborohydride (NaBH₃CN) being particularly effective as it can selectively reduce imines in the presence of other carbonyl groups. masterorganicchemistry.comresearchgate.net This reaction is often carried out under mildly acidic conditions (pH 4-5) to facilitate imine formation without deactivating the amine nucleophile. masterorganicchemistry.com

Table 1: Optimized Reaction Conditions for Synthetic Pathways

Synthetic PathwayPrecursorsSolventTemperatureDurationKey Considerations
Condensation-ReductionIsonicotinic acid hydrazide, AcetoneAnhydrous EthanolReflux5 hours iucr.orgFormation of hydrazone intermediate prior to reduction. iucr.org
Direct AlkylationIsonicotinic acid hydrazide, Propyl BromideDMF fishersci.co.ukRoom Temperature to Reflux fishersci.co.uk12-24 hours fishersci.co.ukControl of stoichiometry to avoid multiple alkylations. masterorganicchemistry.com
Reductive AminationIsonicotinic acid hydrazide, PropionaldehydeMethanol (B129727) researchgate.net-20 °C to Room Temperature researchgate.netVariesUse of selective reducing agents like NaBH₃CN. masterorganicchemistry.comresearchgate.net

Isolation and Purification Techniques for Target Compound

Following the synthesis, the isolation and purification of this compound are essential to obtain a product of high purity. A common method involves recrystallization. For instance, after the initial precipitation of the product from the reaction mixture, it can be recrystallized from a solvent system such as a mixture of ethanol and diethyl ether (1:1 v/v). iucr.org The process often involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, promoting the formation of well-defined crystals. Placing the solution in an ice box can further facilitate crystallization. iucr.org

Chromatographic techniques are also widely employed for purification. nih.gov Column chromatography, using silica (B1680970) gel or other stationary phases, can effectively separate the target compound from unreacted starting materials and byproducts. mdpi.com The choice of eluent (mobile phase) is optimized to achieve the best separation. High-performance liquid chromatography (HPLC) is another powerful tool for both purification and analysis of the final product. nih.gov

Strategies for this compound Derivatization

The hydrazide moiety of this compound is a versatile functional group that can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives.

Acylation Reactions for Hydrazide Modification

The nitrogen atoms of the hydrazide group in this compound are nucleophilic and can readily react with acylating agents. jk-sci.com This N-acylation is a common strategy to introduce various acyl groups, leading to the formation of N,N'-disubstituted hydrazides. jk-sci.comallen.in

Common acylating agents include acyl chlorides and acid anhydrides. jk-sci.comorientjchem.org The reaction is often carried out in the presence of a base to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion. umich.edu The acylation can be performed under various conditions, including catalyst-free systems. orientjchem.org The choice of solvent can influence the reaction rate and yield, with solvents like THF, CH₂Cl₂, and water being used. orientjchem.org The nucleophilic mechanism involves the attack of the hydrazide nitrogen on the carbonyl carbon of the acylating agent. jk-sci.com

Table 2: Common Acylating Agents and Conditions

Acylating AgentGeneral ReactionTypical ConditionsReference
Acyl ChlorideR'COCl + RNHNH₂ → R'CONHRNH₂ + HClPresence of a base, various solvents. allen.in allen.in
Acid Anhydride (B1165640)(R'CO)₂O + RNHNH₂ → R'CONHRNH₂ + R'COOHOften catalyst-free, can be run in water. orientjchem.org orientjchem.org

Condensation Reactions with Aldehydes and Ketones

The terminal primary amine of the N'-propyl group in this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). uobaghdad.edu.iq This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.compressbooks.pub

These reactions are typically reversible and are often catalyzed by either acid or base. uobaghdad.edu.iqpressbooks.pub The equilibrium can be shifted towards the product by removing the water formed during the reaction. Aldehydes are generally more reactive than ketones in these condensation reactions. pressbooks.pub The resulting Schiff bases can be of interest in their own right or can serve as intermediates for further transformations, such as reduction to form more complex substituted hydrazides.

Design and Synthesis of Novel this compound Analogues

The design and synthesis of novel analogues of this compound are centered on the modification of the hydrazone moiety. This is typically achieved through the condensation reaction of isonicotinic acid hydrazide (isoniazid) with a diverse range of carbonyl compounds, primarily aldehydes and ketones. This synthetic strategy allows for the introduction of various substituents, leading to a wide array of analogues with potentially enhanced biological activities.

A common synthetic route involves the refluxing of an equimolar mixture of isonicotinic acid hydrazide and a substituted aldehyde in a suitable solvent, such as methanol or ethanol, often with a catalytic amount of glacial acetic acid. The resulting products, (E)-N'-(substituted benzylidene)isonicotinohydrazides, are typically obtained in good yields after cooling and recrystallization. hilarispublisher.comresearchgate.net This method has been successfully employed to synthesize a series of analogues bearing different substituents on the benzylidene ring.

Another approach involves the acylation of isonicotinohydrazide with various benzoyl chloride derivatives. utm.my This reaction, usually carried out under reflux, yields N'-benzoylisonicotinohydrazide derivatives, further expanding the library of analogues.

The synthesis of more complex heterocyclic systems incorporated into the isonicotinohydrazide scaffold has also been explored. For instance, the reaction of isonicotinic acid hydrazide derivatives with thioglycollic acid can lead to the formation of thiazolidin-4-ones. hilarispublisher.com Similarly, reactions with other appropriate reagents can yield azetidin-2-ones and 1,3,4-oxadiazoles. hilarispublisher.com

Metal complexes of isonicotinohydrazide derivatives represent another class of analogues. These are typically synthesized by reacting a Schiff base ligand, derived from isonicotinohydrazide, with a metal salt in a suitable solvent. sciensage.info

The following table summarizes the synthesis of various isonicotinohydrazide analogues:

Analogue TypeReactantsKey Synthesis MethodReference
(E)-N'-(substituted benzylidene) isonicotinohydrazideIsonicotinic acid hydrazide, Substituted benzaldehydesReflux in methanol with glacial acetic acid hilarispublisher.comresearchgate.net
N'-benzoylisonicotinohydrazide derivativesIsonicotinohydrazide, Benzoyl chloride derivativesAcylation reaction under reflux utm.my
Thiazolidin-4-one derivatives(E)-N'-(substituted benzylidene) isonicotinohydrazide, Thioglycollic acidHeating on an oil-bath hilarispublisher.com
Metal complexesSchiff base of isonicotinohydrazide, Metal salts (e.g., MCln·nH2O)Reflux in DMF sciensage.info

Exploration of Diverse Functional Group Incorporations

The exploration of diverse functional group incorporations onto the this compound backbone is a key strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of the parent compound. The primary point of modification is the N'-position of the hydrazide, which is readily derivatized.

Aromatic and Aliphatic Substitutions:

A wide variety of functional groups have been introduced via the condensation reaction with aldehydes. This allows for the incorporation of:

Substituted Benzylidene Groups: Halogens (F, Cl, Br), methoxy (B1213986) (-OCH3), dimethylamino (-N(CH3)2), and hydroxyl (-OH) groups have been successfully incorporated onto the phenyl ring of the benzylidene moiety. hilarispublisher.comresearchgate.netscispace.com The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can significantly influence the biological activity of the resulting compounds. scispace.com

Heterocyclic Rings: The synthesis of analogues incorporating heterocyclic rings such as quinoxaline (B1680401) has been reported, demonstrating the versatility of the synthetic methods. ajphs.com

Acyl and Heterocyclic Moieties:

Beyond aldehyde condensation, other synthetic transformations have been employed to introduce different functional groups:

Acyl Groups: The reaction of isonicotinohydrazide with various acid chlorides leads to the formation of N'-acylisonicotinohydrazide derivatives, introducing a range of substituted benzoyl groups. utm.my

Thiazolidinone and Azetidinone Rings: Cyclization reactions of the hydrazone derivatives with reagents like thioglycollic acid or chloroacetyl chloride result in the formation of four and five-membered heterocyclic rings, respectively. hilarispublisher.com

Oxadiazole Rings: Dehydrative cyclization of semicarbazone intermediates can lead to the formation of 1,3,4-oxadiazole (B1194373) rings. hilarispublisher.com

The table below provides examples of functional groups incorporated into isonicotinohydrazide derivatives and the corresponding synthetic approach.

Functional Group IncorporatedSynthetic ApproachResulting Analogue ClassReference
Substituted BenzylideneCondensation with substituted aldehydesSchiff Bases hilarispublisher.comresearchgate.netscispace.com
Substituted BenzoylAcylation with benzoyl chloridesN'-Acylhydrazides utm.my
Thiazolidin-4-oneCyclization with thioglycollic acidThiazolidinone derivatives hilarispublisher.com
Metal Ions (e.g., Cu(II))Complexation with Schiff base ligandMetal Complexes sciensage.infoscispace.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce the environmental impact of chemical processes. This involves the use of environmentally benign solvents, catalysts, and energy sources.

Conventional methods for synthesizing isonicotinohydrazide derivatives often require long reaction times and the use of organic solvents. researchgate.net In contrast, green chemistry approaches offer significant advantages, including shorter reaction times, higher yields, and the elimination of hazardous reagents and solvents.

Alternative Energy Sources:

Microwave Irradiation and Sonication: These techniques have been successfully employed for the synthesis of Schiff's bases of isonicotinic acid hydrazide. researchgate.net These methods often lead to significantly reduced reaction times and improved yields compared to conventional heating. For instance, reactions that typically require several hours of reflux can be completed in minutes under microwave irradiation. researchgate.net

Stirring at Room Temperature: In some cases, high yields of isonicotinohydrazide derivatives have been achieved by simply stirring the reactants at room temperature in an aqueous medium, completely avoiding the need for external heating. researchgate.net

Green Catalysts and Solvents:

Glycerol-Based Carbon Sulfonic Acid: This biodegradable and reusable catalyst has been used for the efficient synthesis of isonicotinohydrazide derivatives in ethanol, with reaction times as short as 4-10 minutes and excellent yields (91-98%). nih.gov

Magnetic Nanoparticles: Isoniazid-functionalized Fe3O4 magnetic nanoparticles have been developed as a green and efficient catalyst for the synthesis of related heterocyclic compounds. nih.gov These catalysts can be easily recovered using a magnet and reused, minimizing waste.

Water as a Solvent: The use of water as a solvent instead of traditional organic solvents is a cornerstone of green chemistry. researchgate.net Several syntheses of isonicotinohydrazide derivatives have been successfully carried out in aqueous media. researchgate.net

The following table highlights green chemistry approaches applied to the synthesis of isonicotinohydrazide derivatives.

Green Chemistry ApproachSpecific Method/CatalystAdvantagesReference
Alternative EnergyMicrowave irradiation, SonicationShorter reaction times, higher yields researchgate.net
Green CatalysisGlycerol-based carbon sulfonic acidBiodegradable, reusable, short reaction times, high yields nih.gov
Green CatalysisIsoniazid-functionalized Fe3O4 Magnetic NanoparticlesReusable, efficient nih.gov
Green SolventsWaterEnvironmentally benign, readily available researchgate.net

Molecular Structure Elucidation and Crystallographic Analysis

Intermolecular Interactions and Crystal Packing Architectures

The stability of the crystal lattice of N'-Propylisonicotinohydrazide is primarily dictated by a network of intermolecular hydrogen bonds and other non-covalent interactions. These interactions are crucial in directing the self-assembly of the molecules into a well-defined three-dimensional structure. iucr.orgnih.gov

Table 2: Hydrogen Bond Geometry (Å, °)

D—H···AD-HH···AD···AD-H···A
N3—H3A···N1ⁱ0.862.253.019(3)150
N3—H3A···O1ⁱ0.862.563.036(3)116

Symmetry codes: (i) x, -y+1/2, z-1/2. Data sourced from the International Union of Crystallography. iucr.org

In addition to the strong N-H···(N,O) hydrogen bonds, weaker C-H···O interactions also play a role in stabilizing the crystal structure. iucr.org These non-conventional hydrogen bonds, where a carbon-bound hydrogen atom acts as the donor, are increasingly recognized for their importance in crystal engineering. nsf.gov In the crystal of this compound, a C-H···O interaction contributes to the formation of chains of molecules. iucr.org The specific geometry of this interaction helps to reinforce the packing arrangement established by the stronger hydrogen bonds. The Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these and other intermolecular contacts, such as H···H, C···H, and N···H interactions, providing a detailed fingerprint of the crystal packing. researchgate.net

The interplay of the bifurcated N-H···(N,O) hydrogen bonds and the C-H···O interactions results in the formation of a specific supramolecular assembly. The molecules of this compound are linked into chains. iucr.org These chains represent the primary packing motif. The study of how molecules assemble into larger, ordered structures is the focus of supramolecular chemistry. rsc.orgsioc-journal.cn The specific arrangement of functional groups and the directionality of the intermolecular interactions guide the self-assembly process, leading to the observed crystal architecture. nih.gov

Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of a substance can exhibit distinct physical properties. While the provided search results focus on a single crystal structure of this compound, the potential for polymorphism cannot be ruled out. The conformational flexibility of the molecule, particularly the rotation around the C-C bond, could allow for different packing arrangements under varying crystallization conditions. Further screening for polymorphs would be necessary to fully characterize the solid-state landscape of this compound.

Advanced Analytical Techniques for Compound Characterization and Quantification

Chromatographic Methodologies for N'-Propylisonicotinohydrazide and Derivatives

Chromatographic separation is fundamental for the analysis of this compound, allowing for its isolation from complex matrices and accurate measurement. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. As a hydrazide derivative of isonicotinic acid, its analytical behavior is similar to its parent compound, isoniazid (B1672263). ijpsjournal.com HPLC methods offer robust separation, identification, and quantification capabilities, particularly when coupled with UV or electrochemical detectors. ijpsjournal.comrsc.org

The development of a successful HPLC method involves the optimization of several parameters to achieve adequate separation and reliable quantification. nih.govnih.gov Key considerations include the choice of the stationary phase (column), the composition of the mobile phase, flow rate, and detection wavelength. nih.gov For compounds like this compound, which are structurally related to isoniazid, reversed-phase HPLC is a common approach. unomaha.eduresearchgate.net

A typical HPLC method for a related compound, isoniazid, which would serve as a starting point for this compound, is detailed below. The method's validation would ensure its linearity, accuracy, precision, and sensitivity, with parameters like the limit of detection (LOD) and limit of quantification (LOQ) being established. pjmhsonline.comactascientific.com

Interactive Data Table: Representative HPLC Method Parameters for Isoniazid Analysis

ParameterConditionRationale/Significance
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netThe non-polar C18 stationary phase is effective for retaining and separating polar compounds like isoniazid and its derivatives from an aqueous mobile phase.
Mobile Phase Isocratic mixture of aqueous buffer and organic solvent (e.g., 0.01M Disodium Hydrogen Phosphate Buffer and Acetonitrile in a 95:5 v/v ratio) pjmhsonline.comThe buffer controls the pH to ensure consistent ionization of the analyte, while the organic modifier (acetonitrile) adjusts the elution strength.
Flow Rate 1.0 mL/minute pjmhsonline.comA standard flow rate that provides a good balance between analysis time and separation efficiency.
Detection UV detector at ~265 nm unomaha.eduThis wavelength corresponds to a high absorbance for the pyridine (B92270) ring chromophore present in isoniazid and this compound. ijpsjournal.com
Injection Volume 20 µL researchgate.netA typical volume for standard analytical HPLC systems.
Column Temperature 30°C ciac.jl.cnMaintaining a constant temperature ensures reproducible retention times.

This table presents a representative method for isoniazid, which would likely be adapted for this compound. Method development and validation would be required to optimize conditions specifically for this compound.

For analytes that lack a strong chromophore or fluorophore, or to improve chromatographic separation, pre-column derivatization is a valuable strategy. actascientific.com This involves a chemical reaction to modify the analyte before it is injected into the HPLC system. actascientific.comacademicjournals.org For hydrazides like this compound, derivatization can target the reactive hydrazine (B178648) group.

One common approach for hydrazine-containing compounds is to react them with an aldehyde or ketone to form a stable hydrazone. google.commdpi.com These hydrazones often exhibit enhanced UV absorbance or can be designed to be fluorescent, significantly increasing detection sensitivity. google.com For instance, p-dimethylaminobenzaldehyde can be used to derivatize hydrazine, forming a product with strong absorbance. ciac.jl.cn Another reagent, 4-(1-pyrene)butanoic acid hydrazide, can be used to create highly fluorescent derivatives. science.gov

Interactive Data Table: Common Pre-column Derivatization Reagents for Hydrazides

Derivatizing ReagentTarget Functional GroupResulting DerivativeDetection EnhancementReference
p-DimethylaminobenzaldehydeHydrazinep-Dimethylaminobenzaldehyde hydrazoneEnhanced UV/Vis Absorbance ciac.jl.cn
2-HydroxynaphthaldehydeHydrazineSchiff base/HydrazoneEnhanced UV/Vis Absorbance and/or Fluorescence google.com
PhenylisothiocyanatePrimary/Secondary Amines, HydrazidesPhenylthiourea derivativeUV Absorbance academicjournals.org
GlyoxalHydrazineGlyoxal mono-1,1-dimethylhydrazoneUV Absorbance researchgate.net

The applicability and reaction conditions of these reagents would need to be specifically optimized for this compound.

Post-column derivatization (PCD) is an alternative approach where the derivatizing reagent is introduced to the column effluent after the separation has occurred but before the detector. pickeringlabs.compickeringlabs.com This technique is advantageous as it avoids potential issues with multiple derivatized products or interference from the derivatizing reagent during separation. nih.gov PCD is used to increase sensitivity and selectivity for compounds that are difficult to detect in their native form. pickeringlabs.compickeringlabs.com

The process involves mixing the eluent from the HPLC column with a reagent solution in a reactor. pickeringlabs.com The reaction may be accelerated by heating. pickeringlabs.com For amines and hydrazides, reagents like ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA) are commonly used in PCD systems, often leading to colored or fluorescent products that can be easily detected. actascientific.com Reaction flow chromatography is a modern PCD technique that minimizes band broadening by mixing the reagent and eluent within a frit in the column end fitting. nih.gov

Interactive Data Table: Principles of Post-column Derivatization

PrincipleDescriptionAdvantagesKey Considerations
Reaction A chemical reaction occurs between the analyte and a reagent after chromatographic separation. pickeringlabs.comAvoids multiple peaks from derivatization of a single analyte; reagent does not interfere with separation. nih.govPotential for band broadening in the reaction coil; reagent stability and reaction kinetics are critical. pickeringlabs.comnih.gov
Detection The derivatized product, which is typically colored or fluorescent, is detected. pickeringlabs.comGreatly enhanced sensitivity and selectivity. pickeringlabs.compickeringlabs.comDetector must be compatible with the derivatized product and mobile phase/reagent mixture.
Hardware Requires an additional pump for the reagent, a mixing tee, a reaction coil (which may be heated), and a detector. pickeringlabs.comCan be automated and integrated into standard HPLC systems. nih.govIncreased system complexity and potential for leaks or blockages.

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is particularly suited for volatile and thermally stable compounds. youtube.com For less volatile compounds like this compound, derivatization is often necessary to increase their volatility. researchgate.net

To be analyzed by GC, a compound must be sufficiently volatile to be transported by the carrier gas through the column at the operating temperatures without decomposing. youtube.com Compounds with polar functional groups, such as the hydrazide group in this compound, tend to have low volatility and may exhibit poor chromatographic peak shape. researchgate.net

Derivatization is employed to convert these polar functional groups into less polar, more volatile ones. youtube.com A common technique is silylation, where active hydrogens in hydroxyl, carboxyl, and amine/hydrazide groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govyoutube.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.govyoutube.com For compounds with keto or aldehyde groups, a two-step derivatization involving methoximation followed by silylation can be employed to prevent the formation of multiple derivatives. nih.govyoutube.com

Interactive Data Table: GC-MS Derivatization for Isoniazid Derivatives

Derivatization TechniqueReagent ExamplePurposeResulting DerivativeReference
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Increases volatility and thermal stability by replacing active hydrogens with TMS groups.Trimethylsilyl (TMS) derivative nih.govyoutube.com
Acylation Trifluoroacetic anhydride (B1165640) (TFAA)Forms stable, volatile fluoroacyl derivatives.N-trifluoroacetyl derivative researchgate.net
Alkylation N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)Forms methyl esters from carboxylic acids and methylates amines/hydrazides.Methylated derivative researchgate.net

This table outlines general derivatization strategies that would be applicable to this compound for GC-MS analysis. The specific reaction conditions would require optimization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For detecting and quantifying minute quantities of this compound in complex mixtures, such as biological matrices or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. thermofisher.com

To achieve maximum sensitivity in LC-MS/MS analysis, the conditions of the ionization source and mass analyzer must be carefully optimized. nih.gov Electrospray ionization (ESI) is a common and suitable ionization technique for a polar molecule like this compound. Key parameters that require optimization include:

Ion Source Parameters: The efficiency of ion formation is highly dependent on factors such as the nebulizing gas flow rate, drying gas temperature, and the capillary voltage. nih.govnih.gov For instance, optimizing the interface voltage and nebulizing gas flow can significantly enhance the intensity of the signal. nih.gov

Mass Analyzer Parameters: In the mass analyzer, particularly in a triple quadrupole instrument, the collision energy applied in the collision cell is a critical parameter. It must be optimized to ensure efficient fragmentation of the selected precursor ion into the desired product ion for quantification. researchgate.net

The goal of this optimization is to maximize the generation of the target analyte ion while minimizing background noise and matrix effects, thereby improving the signal-to-noise ratio and achieving low limits of detection. nih.gov

Selected Reaction Monitoring (SRM) is a highly specific and sensitive quantitative technique performed on tandem mass spectrometers, typically triple quadrupole (QqQ) instruments. nih.gov It is the gold standard for targeted quantification of small molecules in complex samples. siena.edu

The SRM process involves two stages of mass filtering:

Q1 (First Quadrupole): Is set to select only the protonated molecular ion of this compound (the precursor ion, [M+H]⁺).

Q2 (Collision Cell): The selected precursor ion is fragmented through collision-induced dissociation (CID) with an inert gas.

Q3 (Third Quadrupole): Is set to select a specific, characteristic fragment ion (the product ion) generated from the precursor.

This specific precursor-to-product ion transition is monitored over the chromatographic elution time. nih.govembopress.org The high selectivity of monitoring a unique transition significantly reduces chemical noise and allows for accurate quantification even at very low concentrations. embopress.org

Table 2: Proposed SRM Parameters for Quantitative Analysis of this compound

ParameterValueDescription
Precursor Ion (m/z)196.1The protonated molecular ion, [C₉H₁₃N₃O + H]⁺.
Product Ion (m/z)106.0The isonicotinoyl cation, [C₅H₄NCO]⁺, a stable and abundant fragment.
Dwell Time50-100 msThe time spent monitoring the specific transition.
Collision Energy (CE)Optimized ExperimentallyThe voltage applied to induce fragmentation, specific to the instrument and compound.

Spectroscopic Characterization Methods

While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of a molecule's covalent structure. core.ac.uknih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is based on the principle that atomic nuclei with a property called "spin" will absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. jackwestin.com For organic molecules, ¹H (proton) and ¹³C NMR are the most important techniques. The spectrum provides three key pieces of information:

Chemical Shift (δ): The position of a signal, which indicates the electronic environment of the nucleus. researchgate.net

Integration: The area under a signal, which is proportional to the number of nuclei it represents (primarily for ¹H NMR).

Spin-Spin Coupling: The splitting of a signal into a multiplet, which gives information about neighboring nuclei. jackwestin.com

Together, these data allow for the complete assignment of the hydrogen and carbon skeleton of this compound. core.ac.uk

The chemical shifts in ¹H and ¹³C NMR spectra are highly characteristic of the functional groups and electronic environment of the nuclei. libretexts.org The predicted chemical shifts for this compound are based on the analysis of its constituent parts: the isonicotinoyl moiety and the n-propyl group.

¹H NMR Analysis: The proton spectrum will show distinct signals for the protons on the pyridine ring, which are expected in the downfield (aromatic) region, and the protons of the n-propyl group in the upfield (aliphatic) region. The protons on the nitrogen atoms (N-H) typically appear as broad signals.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-2, H-6 (Pyridine)8.6 - 8.8Doublet (d)2H
H-3, H-5 (Pyridine)7.6 - 7.8Doublet (d)2H
C(O)-NH8.0 - 9.0Broad Singlet (br s)1H
NH-CH₂4.5 - 5.5Broad Singlet (br s) or Triplet (t)1H
N-CH₂-CH₂3.1 - 3.4Triplet (t)2H
CH₂-CH₂-CH₃1.5 - 1.8Sextet2H
CH₂-CH₃0.9 - 1.0Triplet (t)3H

¹³C NMR Analysis: The carbon spectrum shows a wider range of chemical shifts. oregonstate.edu Each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon is typically found furthest downfield, while the aliphatic carbons of the propyl group are found furthest upfield. libretexts.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carbonyl)165 - 170
C-4 (Pyridine)148 - 152
C-2, C-6 (Pyridine)140 - 145
C-3, C-5 (Pyridine)120 - 125
N-CH₂50 - 55
N-CH₂-CH₂20 - 25
CH₃10 - 15
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful set of tools for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the NMR spectrum of this compound and for determining the connectivity between atoms.

Correlation Spectroscopy (COSY): The COSY experiment is a homonuclear 2D NMR technique that reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would be instrumental in identifying adjacent protons. For instance, the technique would show correlations between the protons of the propyl group: the methyl (CH₃) protons would show a cross-peak with the adjacent methylene (B1212753) (CH₂) protons, which in turn would show a correlation to the next methylene (CH₂) protons. Similarly, on the pyridine ring, the protons at positions 2 and 6 would be expected to show correlations with their neighbors at positions 3 and 5, respectively, if they are not chemically equivalent.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple-Quantum Coherence (HMQC): These are heteronuclear 2D NMR experiments that correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum of this compound would display cross-peaks connecting each proton signal to the signal of the carbon atom to which it is attached. This is invaluable for assigning the carbon spectrum based on the more readily assigned proton spectrum. For example, the protons of the terminal methyl group of the propyl chain would show a correlation to the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range (typically 2-3 bonds) couplings between protons and carbons. This technique is particularly useful for piecing together the molecular skeleton. In the context of this compound, HMBC would show correlations between the proton on the nitrogen of the hydrazide group and the carbonyl carbon, as well as the carbons of the pyridine ring. It would also reveal correlations between the protons on the pyridine ring and the carbonyl carbon, confirming the attachment of the hydrazide moiety to the pyridine ring at position 4.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

Proton (¹H) SignalCOSY Correlations (with ¹H at)HMBC Correlations (with ¹³C at)
H-2, H-6 (Pyridine)H-3, H-5C-4, C=O
H-3, H-5 (Pyridine)H-2, H-6C-4, C-2, C-6
NH (Amide)NH (Propyl)C=O, C-4 (Pyridine)
NH (Propyl)CH₂ (Propyl, adjacent to NH)C=O, CH₂ (Propyl, terminal)
CH₂ (Propyl, adjacent to NH)NH (Propyl), CH₂ (Propyl, middle)C=O, CH₂ (Propyl, middle), CH₃ (Propyl)
CH₂ (Propyl, middle)CH₂ (Propyl, adjacent to NH), CH₃ (Propyl)CH₂ (Propyl, adjacent to NH), CH₃ (Propyl)
CH₃ (Propyl)CH₂ (Propyl, middle)CH₂ (Propyl, middle), CH₂ (Propyl, adjacent to NH)

Note: The actual chemical shifts (in ppm) would be determined from the experimental spectra.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be expected for its key functional groups. The N-H stretching vibrations of the amide and secondary amine groups would appear in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide group (Amide I band) would be a strong absorption typically found around 1650-1680 cm⁻¹. The C-N stretching and N-H bending vibrations would also produce characteristic signals in the fingerprint region (below 1500 cm⁻¹). The aromatic C-H and C=C stretching vibrations of the pyridine ring would be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, the symmetric vibrations of the pyridine ring are typically strong in the Raman spectrum. The C-H stretching vibrations of the propyl group would also be prominent.

A table summarizing the expected key vibrational modes for this compound is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - Raman
N-H (Amide & Amine)Stretching3200-3400 (Broad)3200-3400 (Weak)
C-H (Aromatic)Stretching3000-3100 (Medium)3000-3100 (Strong)
C-H (Aliphatic)Stretching2850-2960 (Medium)2850-2960 (Strong)
C=O (Amide)Stretching (Amide I)1650-1680 (Strong)1650-1680 (Medium)
C=C, C=N (Pyridine)Ring Stretching1400-1600 (Multiple bands)1400-1600 (Strong)
N-HBending (Amide II)1510-1550 (Medium)Weak
C-NStretching1200-1350 (Medium)Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the pyridine ring, which is a chromophore.

The pyridine ring exhibits π → π* transitions, which are typically strong and occur at shorter wavelengths (around 200-270 nm). The presence of the hydrazide substituent can influence the position and intensity of these absorptions. Additionally, the non-bonding electrons on the nitrogen and oxygen atoms of the hydrazide group can give rise to n → π* transitions. These transitions are generally much weaker in intensity and appear at longer wavelengths compared to the π → π* transitions. The solvent used for the analysis can also affect the absorption maxima due to solvatochromic effects.

Emerging Analytical Platforms

The field of analytical chemistry is continually evolving, with new technologies offering enhanced sensitivity, specificity, and throughput for the analysis of small molecules like this compound.

Nanopore Technology for Single-Molecule Identification

Nanopore technology is an emerging platform with the potential for the label-free, single-molecule detection and identification of small organic molecules. This technique involves passing molecules through a nanoscale pore, and the resulting disruption in an ionic current is measured. The magnitude and duration of the current blockade are characteristic of the size, shape, and charge of the translocating molecule. While still in the research and development phase for many small molecules, nanopore sensing could theoretically be applied to differentiate this compound from its parent compound, isoniazid, and other related derivatives based on subtle differences in their structures. mdpi.com

Miniaturized Analytical Devices and Lab-on-a-Chip Systems

Miniaturized analytical devices, often referred to as lab-on-a-chip (LOC) systems, integrate multiple laboratory functions onto a single chip of only a few square millimeters or centimeters in size. scholarsresearchlibrary.com These systems offer several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. For the analysis of this compound, a LOC device could be designed to perform sample preparation, separation (e.g., by capillary electrophoresis or chromatography), and detection (e.g., by electrochemical or spectroscopic methods) in a single, automated process. This would be particularly beneficial for the rapid and efficient analysis of a large number of samples.

Analytical Method Validation and Performance Evaluation

The development of any analytical method for the quantification of this compound requires rigorous validation to ensure its reliability and suitability for its intended purpose. The performance of the analytical method is evaluated based on a set of internationally recognized parameters. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the stipulated conditions. Precision is usually expressed at three levels: repeatability, intermediate precision, and reproducibility.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A hypothetical summary of performance characteristics for a validated HPLC method for this compound is presented below.

Performance CharacteristicTypical Acceptance Criteria
SpecificityNo interference from blank and placebo at the retention time of the analyte.
Linearity (Correlation Coefficient, r²)≥ 0.999
Rangee.g., 1 - 100 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD%)Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
Detection Limit (LOD)e.g., 0.1 µg/mL
Quantitation Limit (LOQ)e.g., 0.3 µg/mL
RobustnessNo significant effect on results with minor changes in mobile phase composition, pH, flow rate, and column temperature.

Computational and Theoretical Investigations of this compound Systems

Due to a lack of available scientific literature and research data specifically focused on the computational and theoretical investigations of this compound, this article cannot be generated. Extensive searches for molecular docking simulations and quantum chemical calculations pertaining exclusively to this compound did not yield specific findings.

The requested detailed analysis, including the selection of docking algorithms, prediction of binding modes, analysis of molecular interactions, and Density Functional Theory (DFT) for electronic structure analysis such as Frontier Molecular Orbital (HOMO/LUMO) analysis, has not been published for this specific compound.

Therefore, the creation of an article with the specified outline and content inclusions is not possible at this time.

Computational and Theoretical Investigations of N Propylisonicotinohydrazide Systems

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. allsubjectjournal.comdergipark.org.tr The fundamental principle is that the activity of a molecule is a direct function of its structural and physicochemical properties.

The first step in any QSAR study is to numerically represent the chemical structure using molecular descriptors. allsubjectjournal.com These descriptors are calculated from the 2D or 3D representation of the molecule and can be categorized as follows:

Electronic Descriptors: Describe the electronic properties of the molecule, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO). These are crucial for modeling electrostatic and reactive interactions.

Steric/Topological Descriptors: Quantify the size, shape, and branching of the molecule. Examples include molecular weight, volume, surface area, and various topological indices.

Hydrophobic Descriptors: Represent the molecule's hydrophobicity, which is critical for membrane permeability and transport. The most common descriptor is the logarithm of the octanol-water partition coefficient (LogP).

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these include properties like electronegativity, hardness, and softness, which relate to chemical reactivity. dergipark.org.tr

For a QSAR study on N'-Propylisonicotinohydrazide analogues, a diverse set of these descriptors would be calculated for each compound in the series.

Descriptor ClassExample DescriptorsRelevance to this compound
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesGoverns hydrogen bonding, receptor interactions, and reactivity.
Steric Molecular Volume, Surface Area, Molar RefractivityInfluences how the molecule fits into a binding pocket.
Hydrophobic LogPDetermines solubility and ability to cross biological membranes.
Topological Wiener Index, Kier & Hall Connectivity IndicesEncodes information about molecular size, shape, and branching.

Once descriptors are generated, a statistical model is built to find the best correlation between a subset of these descriptors and the biological activity. semanticscholar.org The dataset of compounds is typically split into a training set, used to build the model, and a test set, used to validate its predictive power. allsubjectjournal.comnanobioletters.com

Common statistical methods include:

Multiple Linear Regression (MLR): Creates a simple linear equation relating the activity to several descriptors.

Partial Least Squares (PLS): A more robust method that can handle datasets where descriptors are numerous and may be correlated with each other. nanobioletters.com

The resulting QSAR model is a mathematical equation that can predict the biological activity of new, unsynthesized compounds based solely on their calculated descriptors. semanticscholar.org This allows for the in-silico screening of virtual libraries of this compound derivatives to prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. allsubjectjournal.com

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. github.io By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior at the atomic level. ul.pt The forces between atoms are calculated using a set of parameters and functions known as a force field.

For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. The molecule can adopt various shapes (conformations) due to rotation around its single bonds. MD simulations can sample these different conformations, identify the most stable, low-energy states, and determine the energy barriers between them. uleth.ca

Key applications of MD for studying this compound include:

Conformational Analysis: Identifying the preferred three-dimensional structures of the molecule in different environments, such as in a vacuum or solvated in water. nih.gov

Stability Assessment: Analyzing the dynamic stability of different conformers by monitoring properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions over the simulation time. nanobioletters.com

Solvent Effects: Simulating the molecule in an explicit solvent (e.g., a box of water molecules) to understand how solvent interactions influence its conformation and dynamics.

Binding Dynamics: Simulating the molecule in complex with a biological target (e.g., an enzyme) to investigate the stability of the binding pose, key intermolecular interactions, and the dynamic behavior of the complex. mpg.de

These simulations provide critical insights into the molecule's flexibility, stability, and interaction dynamics, which are fundamental to its biological function.

Future Directions and Unexplored Research Avenues

Development of Innovative Synthetic Methodologies for N'-Propylisonicotinohydrazide Analogues

The synthesis of this compound analogues can be significantly advanced by adopting modern synthetic methodologies that offer improvements in efficiency, sustainability, and structural diversity. Traditional methods often involve multi-step processes with limitations in yield and purification. Innovative approaches can overcome these challenges.

Key research directions include:

Continuous Flow Synthesis: This technique allows for the rapid, safe, and scalable production of chemical compounds. For this compound analogues, flow chemistry could enable precise control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved purity, and the potential for integrating reaction and purification steps.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture. This can be particularly useful for the condensation reactions typically used to form hydrazones or for N-alkylation steps, potentially leading to a library of N'-alkylated isonicotinohydrazide derivatives.

Catalytic Strategies: The development of novel catalysts for C-N bond formation could provide more direct and atom-economical routes to this compound analogues. This could involve exploring transition-metal catalysis or organocatalysis to functionalize the hydrazide moiety with a wider range of substituents beyond simple alkyl groups.

Combinatorial Chemistry: Utilizing high-throughput techniques to generate large libraries of this compound analogues by varying the substituents on both the pyridine (B92270) ring and the propyl chain. This approach, combined with high-throughput screening, could rapidly identify compounds with desired properties.

MethodologyDescriptionPotential Advantages for Synthesizing Analogues
Continuous Flow SynthesisReactions are performed in a continuously flowing stream within a reactor.Enhanced safety, scalability, improved process control, and higher yields.
Microwave-Assisted SynthesisUtilizes microwave energy to heat reactions.Rapid reaction times, increased yields, and improved product purity.
Novel CatalysisEmployment of new catalysts (e.g., transition metal, organocatalysts) to facilitate bond formation.Greater efficiency, access to novel chemical space, and milder reaction conditions.
Combinatorial ChemistrySystematic and repetitive covalent connection of different "building blocks" to create a large library of compounds.Rapid generation of diverse analogues for high-throughput screening.

Application of Advanced Spectroscopy in Real-time Reaction Monitoring

Understanding and optimizing the synthesis of this compound and its derivatives can be greatly enhanced by the application of Process Analytical Technology (PAT), particularly advanced spectroscopic techniques for real-time monitoring. These methods provide continuous data on reactant consumption, intermediate formation, and product generation without the need for offline sampling and analysis. nih.gov

Spectroscopic techniques suitable for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ or flow NMR can provide detailed structural information throughout a reaction, allowing for the unambiguous identification and quantification of all species in the reaction mixture. nih.gov

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring changes in functional groups. mdpi.com For instance, the conversion of the isonicotinohydrazide starting material could be tracked by observing the disappearance of the primary amine (-NH2) signal and the appearance of signals corresponding to the N'-propylated product.

The data from these techniques can be used to build kinetic models of the reaction, identify potential bottlenecks or side reactions, and ensure consistent product quality in real-time. researchgate.net

TechniquePrincipleInformation Obtained in Real-Time
NMR SpectroscopyMeasures the magnetic properties of atomic nuclei.Detailed structural information, quantification of reactants, intermediates, and products.
IR/Raman SpectroscopyMeasures the vibrations of molecules.Monitoring of functional group transformations and concentration changes.
UV/Vis SpectroscopyMeasures the absorption of ultraviolet or visible light by molecules.Concentration of chromophoric species, overall reaction progress.
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ions.Direct detection of reactants and products, identification of intermediates. shimadzu.com

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid in silico design and property prediction of novel molecules. researchgate.netrsc.org These approaches can be powerfully applied to the this compound scaffold to explore a vast chemical space that would be inaccessible through traditional synthesis and testing alone.

Future research in this area could focus on:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing ML-based QSAR models to predict the biological activity of novel this compound analogues. By training models on existing datasets of similar compounds, researchers can predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis. researchgate.net For example, models have been developed for isonicotinic acid hydrazide derivatives to predict anti-tubercular activity with balanced accuracies of around 80%. researchgate.net

De Novo Design: Employing generative ML models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design entirely new analogues of this compound. These models can be trained to generate molecules with specific desired properties, such as high predicted bioactivity and low predicted toxicity.

Property Prediction: Using deep learning algorithms to predict a wide range of physicochemical properties, such as solubility, lipophilicity, and metabolic stability, for virtual analogues. This allows for the early-stage filtering of compounds that are unlikely to have favorable drug-like properties.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
QSAR ModelingBuilding predictive models that correlate chemical structure with biological activity. researchgate.netRapidly screen virtual libraries to identify potent analogues for specific biological targets.
Generative ModelsAlgorithms that can generate new chemical structures based on learned patterns.Design of novel analogues with optimized, multi-parameter properties beyond simple modification.
ADMET PredictionPredicting Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Early-stage deselection of candidates with poor pharmacokinetic or safety profiles.

Exploration of this compound in Supramolecular Chemistry and Materials Science

The molecular structure of this compound contains key functional groups—the pyridine ring (a hydrogen bond acceptor and metal coordinating site) and the hydrazide moiety (a hydrogen bond donor and acceptor)—that make it an excellent candidate for applications in supramolecular chemistry and materials science. The crystal structure of a related compound is stabilized by intermolecular hydrogen bonds, forming molecular chains, which highlights this potential. nih.gov

Unexplored research avenues include:

Crystal Engineering: Systematically studying the co-crystallization of this compound and its analogues with other molecules (co-formers) to create new crystalline materials with tailored properties, such as improved solubility or stability. The hydrogen bonding capabilities are key to forming these supramolecular structures.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using the pyridine nitrogen and potentially the hydrazide oxy- and nitrogen atoms as coordination sites for metal ions. This could lead to the formation of 1D, 2D, or 3D coordination polymers or MOFs with potential applications in gas storage, catalysis, or sensing.

Supramolecular Gels: Investigating the ability of certain this compound derivatives to act as gelators, forming soft materials through self-assembly in specific solvents. These gels could find applications in areas such as controlled release or as scaffolds for tissue engineering.

Development of Novel Analytical Probes and Sensing Systems for Compound Detection

The development of sensitive and selective analytical methods for the detection of this compound and related compounds is crucial for various applications, from quality control in synthesis to potential environmental or biological monitoring.

Future research could focus on:

Fluorogenic Probes: Designing and synthesizing fluorescent probes that exhibit a specific "turn-on" or "turn-off" response upon reaction with the hydrazide moiety of this compound. techconnectworld.com This could be based on reactions such as condensation with an aldehyde-functionalized fluorophore, leading to a highly fluorescent hydrazone product. Such probes could offer high sensitivity for detecting minute quantities of the compound. bohrium.com

Colorimetric Sensors: Developing chemosensors that produce a distinct color change in the presence of this compound. These sensors are advantageous for their simplicity and the ability to provide results that can be observed with the naked eye, making them suitable for rapid, on-site testing.

Electrochemical Sensors: Fabricating electrodes modified with specific recognition elements that can selectively bind to this compound. This binding event would generate a measurable electrical signal (e.g., a change in current or potential), allowing for quantitative detection.

Probe/Sensor TypeDetection MechanismPotential Application
Fluorogenic ProbesCovalent reaction or non-covalent binding leads to a significant change in fluorescence intensity. techconnectworld.commdpi.comHigh-sensitivity quantification in complex samples (e.g., biological fluids).
Colorimetric SensorsAnalyte interaction causes a visible color change.Rapid, low-cost screening and qualitative detection.
Electrochemical SensorsBinding or reaction at an electrode surface generates an electrical signal.Quantitative analysis, potential for miniaturization and integration into portable devices.

Q & A

Basic Synthesis: What are the standard protocols for synthesizing N'-Propylisonicotinohydrazide?

Answer: The synthesis typically involves a condensation reaction between isonicotinohydrazide and a carbonyl compound (e.g., propanone) under controlled conditions. For example, in related hydrazide derivatives, reactions are catalyzed by acids or bases, with solvents like ethanol or methanol at reflux temperatures (60–80°C) . Purity is ensured via recrystallization or chromatography. Characterization requires nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Answer: Systematic optimization involves varying parameters such as catalyst type (e.g., acetic acid vs. sulfuric acid), solvent polarity, temperature, and molar ratios. Design of Experiments (DOE) principles can identify critical factors. For instance, highlights the use of controlled catalyst concentrations to minimize side reactions. Advanced purification techniques, such as preparative HPLC or column chromatography, may resolve structural isomers or byproducts .

Basic Characterization: Which analytical techniques are essential for confirming the structural integrity of this compound?

Answer: Essential techniques include:

  • 1H/13C NMR : To verify hydrazide linkage and substituent positions .
  • MS (ESI or EI) : For molecular weight confirmation and fragmentation pattern analysis .
  • FT-IR : To identify functional groups (e.g., C=O, N-H stretches) .
  • Elemental Analysis : To validate stoichiometry .

Advanced Biological Activity: How should researchers design experiments to evaluate the mechanism of action of this compound derivatives?

Answer: Use a tiered approach:

In vitro assays : Screen for enzyme inhibition (e.g., mycobacterial targets for antitubercular activity) or receptor binding.

Structure-Activity Relationships (SAR) : Modify substituents (e.g., pyridine sulfur vs. oxygen) and compare bioactivity .

Computational docking : Predict binding modes with targets like enoyl-ACP reductase .

In vivo models : Prioritize compounds with low IC50 values and favorable pharmacokinetic profiles .

Basic Research Design: How can the PICO framework be applied to formulate research questions on this compound?

Answer: Align components as follows:

  • P (Population): Specific bacterial strains or cell lines.
  • I (Intervention): this compound at varying concentrations.
  • C (Comparison): Existing drugs (e.g., isoniazid) or placebo.
  • O (Outcome): Minimum inhibitory concentration (MIC) or cytotoxicity .
    Example: "Does this compound (I) reduce Mycobacterium tuberculosis growth (O) compared to isoniazid (C) in macrophage models (P)?"

Advanced Data Analysis: How can contradictions in reported biological activities of hydrazide derivatives be resolved?

Answer: Contradictions may arise from variations in assay conditions (e.g., pH, incubation time) or impurities. Strategies include:

  • Meta-analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines) .
  • Reproducibility checks : Replicate studies under identical conditions.
  • Advanced analytics : Use LC-MS/MS to confirm compound integrity during assays .

Metal Complexes: What factors influence the stability and reactivity of this compound metal complexes?

Answer: Key factors include:

  • Metal ion type : Co(II), Ni(II), and Cu(II) often enhance bioactivity via chelation .
  • Ligand geometry : Planar vs. tetrahedral coordination affects redox properties.
  • pH : Protonation states of hydrazide groups alter binding affinity.
    Characterize complexes using UV-Vis spectroscopy, cyclic voltammetry, and X-ray crystallography .

Advanced Analytical Validation: What methodologies ensure compliance with pharmacopeial standards for this compound?

Answer: Follow ICH Q2(R1) guidelines:

  • Specificity : Demonstrate resolution from impurities via HPLC .
  • Accuracy/Precision : Spike-and-recovery experiments with ±10% deviation limits.
  • Linearity : R² ≥0.99 over 50–150% of the target concentration .
    Cross-validate against USP reference standards if available .

Computational Modeling: Which parameters are critical for simulating the interactions of this compound with biological targets?

Answer: Key parameters include:

  • Force fields : AMBER or CHARMM for protein-ligand dynamics.
  • Docking software : AutoDock Vina or Glide for binding affinity predictions.
  • Solvent models : Implicit (GB/SA) or explicit water molecules.
    Validate predictions with mutagenesis or crystallographic data .

Advanced Comparative Studies: How to design experiments comparing this compound with its structural analogs?

Answer:

  • Variables : Vary substituents (e.g., propyl vs. allyl groups) while keeping the core hydrazide intact .
  • Controls : Include parent compounds (e.g., isoniazid) and negative controls.
  • Endpoints : Measure bioactivity, solubility, and metabolic stability.
  • Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.